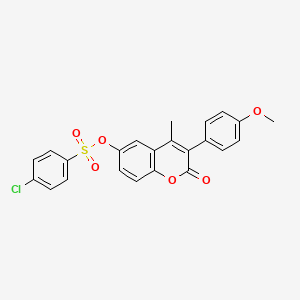
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C23H17ClO6S and its molecular weight is 456.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by the presence of a chromen-2-one core with various substituents, makes it a subject of interest in biological research, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C23H18O6S and a molecular weight of approximately 422.5 g/mol. The structure includes a 4-methoxyphenyl group and a 4-chlorobenzenesulfonate moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18O6S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 869341-49-1 |
| Chemical Structure (SMILES) | COc1ccc(-c2c(C)c3cc(OS(=O)(=O)c4ccccc4)ccc3oc2=O)cc1 |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting certain enzymes involved in cell proliferation. The sulfonate group enhances solubility and may play a role in the compound's interaction with biological membranes.
Anticancer Activity
Research indicates that compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. In vitro assays demonstrated that the compound could induce apoptosis in these cell lines, potentially through the activation of caspase pathways.
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation. This activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on a series of chromenone derivatives found that those with similar structural features exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil against various cancer cell lines .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial activity .
- Anti-inflammatory Mechanisms : Research has indicated that derivatives of chromenone can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
科学研究应用
Anticancer Activity
Research has indicated that derivatives of coumarins exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of cancer cell lines such as breast and colon cancer cells, demonstrating its potential as a chemotherapeutic agent .
Antimicrobial Properties
Coumarins have been recognized for their antimicrobial activities against a range of pathogens. Preliminary studies suggest that 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate exhibits antibacterial and antifungal effects. The mechanism is believed to involve the disruption of microbial cell walls and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has shown to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases such as arthritis. The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various coumarin derivatives, including This compound , demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In a comparative study against common bacterial strains (e.g., E. coli and S. aureus), this compound showed notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
属性
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6S/c1-14-20-13-18(30-31(26,27)19-10-5-16(24)6-11-19)9-12-21(20)29-23(25)22(14)15-3-7-17(28-2)8-4-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJPOCLAMWXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













